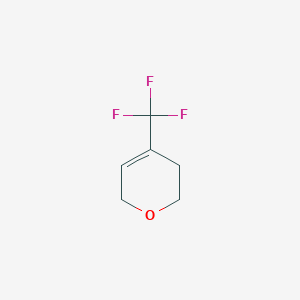

3,6-Dihydro-4-(trifluoromethyl)-2H-pyran

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7F3O |

|---|---|

Molecular Weight |

152.11 g/mol |

IUPAC Name |

4-(trifluoromethyl)-3,6-dihydro-2H-pyran |

InChI |

InChI=1S/C6H7F3O/c7-6(8,9)5-1-3-10-4-2-5/h1H,2-4H2 |

InChI Key |

VDZHHVAOFZGVBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC=C1C(F)(F)F |

Origin of Product |

United States |

Foundational Principles of Dihydropyran Chemistry

The dihydropyran ring is a six-membered heterocyclic system containing one oxygen atom and one double bond. Depending on the position of this double bond relative to the heteroatom, two primary isomers exist: 3,4-dihydro-2H-pyran and 3,6-dihydro-2H-pyran. wikipedia.orgwikipedia.org The title compound, 3,6-Dihydro-4-(trifluoromethyl)-2H-pyran, belongs to the latter class.

Dihydropyrans are versatile intermediates in organic synthesis. sigmaaldrich.com The double bond within the ring is highly reactive and can undergo a variety of chemical transformations, including addition reactions and cycloadditions. sigmaaldrich.com Furthermore, dihydropyran structures are precursors to tetrahydropyrans (THPs), a saturated six-membered oxygen-containing ring that is a common structural motif in a vast number of natural products with significant biological activity. mdpi.com

Historically, 3,4-dihydro-2H-pyran has been widely used as a protecting group for alcohols and amines in multi-step syntheses. wikipedia.orgcommonorganicchemistry.com The reaction of an alcohol with dihydropyran under acidic conditions forms a tetrahydropyranyl (THP) ether, which is stable to many reagents yet can be easily removed under mild acidic conditions. wikipedia.org

The synthesis of the dihydropyran core can be achieved through various methods, including the dehydration of specific alcohols, ring-closing metathesis (RCM), and hetero-Diels-Alder reactions. wikipedia.orgorganic-chemistry.org The development of these synthetic strategies has made a wide array of substituted dihydropyrans accessible for further chemical exploration. organic-chemistry.orgbutler.edu

Strategic Importance of Trifluoromethylation in Organic Synthesis and Drug Discovery

The incorporation of a trifluoromethyl (–CF3) group into organic molecules is a well-established and powerful strategy in modern medicinal chemistry. hovione.comnih.gov The unique properties of the –CF3 group can profoundly and beneficially influence a molecule's biological profile. mdpi.com Approximately 20% of all pharmaceuticals contain fluorine, with the trifluoromethyl group being one of the most prevalent fluorinated moieties. researchgate.net

The strategic introduction of a –CF3 group can modulate several key molecular properties:

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a high bond dissociation energy. mdpi.com This makes the –CF3 group exceptionally stable to metabolic degradation, which can increase the half-life and bioavailability of a drug candidate. mdpi.comresearchgate.net

Lipophilicity: The –CF3 group is highly lipophilic, which can enhance a molecule's ability to permeate cellular membranes and cross biological barriers like the blood-brain barrier. mdpi.comresearchgate.net This property is crucial for a drug's absorption, distribution, and interaction with its target. mdpi.com

Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing. mdpi.com This can significantly alter the acidity (pKa) of nearby functional groups and influence the electronic nature of aromatic or heterocyclic rings, thereby modulating interactions with biological targets. hovione.com

The profound impact of this functional group has led to its inclusion in numerous successful drugs. The ongoing development of new and more efficient methods for introducing the trifluoromethyl group into complex molecules remains a vibrant and competitive area of chemical research. hovione.com

| Property Modified | General Effect of Trifluoromethylation | Implication in Drug Design |

| Metabolic Stability | Increased due to high C-F bond strength. mdpi.com | Longer drug half-life, potentially lower dosage. mdpi.com |

| Lipophilicity (logP) | Significantly increased. mdpi.comresearchgate.net | Improved membrane permeability and absorption. mdpi.com |

| Electronegativity | Strongly electron-withdrawing. mdpi.com | Modulates pKa of adjacent groups and receptor binding interactions. hovione.com |

| Binding Affinity | Can enhance interactions with target proteins. researchgate.net | Increased potency and selectivity of the drug candidate. researchgate.net |

| Bioisosterism | Can act as a bioisostere for groups like chlorine or methyl. mdpi.com | Allows for fine-tuning of steric and electronic properties. |

Position of 3,6 Dihydro 4 Trifluoromethyl 2h Pyran in Current Research Landscape

Direct Cyclization and Annulation Strategies

These methods construct the dihydropyran ring in a single or multi-step sequence where the ring formation is the key event.

The carbonyl-ene reaction is a powerful tool for C-C bond formation and can be applied to the synthesis of hydroxyl-functionalized dihydropyrans. In this context, a highly reactive, electron-poor enophile, such as a fluorinated aldehyde or ketone, reacts with an alkene bearing an allylic hydrogen (the "ene"). While specific examples detailing the synthesis of this compound via this exact route are not prevalent in the reviewed literature, the general mechanism provides a plausible pathway. The reaction of 2-methylenetetrahydropyrans, for instance, can yield β-hydroxydihydropyrans under mild conditions. organic-chemistry.org A hypothetical ene reaction for a related fluorinated dihydropyran would involve the reaction of a trifluoromethyl carbonyl compound with a suitable 1,3-diene, leading to a homoallylic alcohol that can be cyclized to the dihydropyran ring.

The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful and widely used methods for synthesizing six-membered heterocycles, including dihydropyrans. organic-chemistry.orgcerritos.edu This reaction involves a conjugated diene reacting with a heterodienophile (an alkene with a heteroatom) or, more commonly for dihydropyran synthesis, a heterodiene (a conjugated system containing a heteroatom, like an α,β-unsaturated carbonyl compound) reacting with a dienophile (an alkene). organic-chemistry.orgyoutube.comyoutube.comyoutube.com

To synthesize a 4-(trifluoromethyl)-dihydropyran, the trifluoromethyl group could be located on either the heterodiene or the dienophile. For instance, the reaction of an enol ether (dienophile) with an α,β-unsaturated ketone bearing a trifluoromethyl group at the β-position would directly yield the desired scaffold. The reaction is often facilitated by electron-withdrawing groups on the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org Conversely, in an "inverse-electron-demand" Diels-Alder reaction, an electron-rich alkene reacts with an electron-poor heterodiene. organic-chemistry.org

Chiral Lewis acids, such as C₂-symmetric bis(oxazoline)-Cu(II) complexes, have been shown to catalyze these reactions with high diastereo- and enantioselectivity. organic-chemistry.orgacs.orgacs.org These catalysts can be effective at very low loadings (as low as 0.2 mol %) and under convenient reaction temperatures, making the synthesis straightforward and scalable. acs.orgacs.org While the literature provides broad support for this method in dihydropyran synthesis, specific examples leading directly to 4-trifluoromethyl substituted products involve the reaction of dienophiles with heterodienes containing the CF₃ group. organic-chemistry.orgacs.orgacs.org Intramolecular versions of this reaction, where the diene and dienophile are part of the same molecule, are also a viable strategy for constructing fused or complex ring systems containing a fluorinated dihydropyran moiety. researchgate.netresearchgate.net

| Reaction Type | Key Reactants | Catalyst/Conditions | Significance | Reference |

|---|---|---|---|---|

| Hetero-Diels-Alder | α,β-Unsaturated carbonyl compound (heterodiene) + Enol ether (dienophile) | Lewis Acid (e.g., Cu(II)-box complexes) | Powerful method for dihydropyran synthesis; allows for high enantioselectivity. | acs.org, acs.org |

| Inverse-Electron-Demand Diels-Alder | Electron-poor heterodiene + Electron-rich alkene | Thermal or Lewis Acid Catalysis | Alternative approach suitable for electron-rich dienophiles. | organic-chemistry.org |

| Intramolecular [4+2] Cycloaddition | Molecule containing both diene and dienophile moieties | Thermal or Catalytic | Forms complex, fused polycyclic pyrrolidines and can be applied to related heterocycles. | researchgate.net, researchgate.net |

Transition metal catalysis offers a diverse toolkit for the synthesis of heterocyclic compounds, including fluorinated dihydropyrans.

Ruthenium Catalysis: Ruthenium catalysts, particularly Grubbs-type catalysts, are renowned for their application in ring-closing metathesis (RCM). The RCM of a diallyl ether derivative is a prominent strategy for forming the 3,6-dihydro-2H-pyran ring. researchgate.net This approach involves synthesizing a precursor molecule containing two terminal alkenes separated by an ether linkage, which then undergoes Ru-catalyzed cyclization to form the dihydropyran ring and release ethylene. The challenge in applying this to the target molecule lies in the synthesis of the specific fluorinated acyclic precursor. It has been noted that a trifluoromethyl group positioned vicinal to the reacting double bond can have a detrimental effect on the RCM reaction. researchgate.net Other ruthenium-catalyzed reactions include the regioselective migration of olefins within a dihydropyran ring system, demonstrating the utility of Ru-catalysis in post-cyclization modification as well. acs.org

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling and cyclization reactions. organic-chemistry.org Methods relevant to dihydropyran synthesis include the intramolecular cyclization of alkynols, which can proceed via either 5-exo or 6-endo pathways to generate oxygen-containing heterocycles. organic-chemistry.org Palladium(II)-catalyzed direct alkenylation of dihydropyranones has also been reported, which allows for functionalization of the ring. rsc.org Furthermore, palladium-catalyzed domino reactions, such as an N-benzylation followed by an intramolecular direct arylation, have been developed to synthesize related fused heterocyclic systems like dihydrophenanthridines, showcasing the power of this approach in building complex molecular architectures from simple precursors. nih.govnih.gov The general catalytic cycle for many of these reactions involves the oxidative addition of Pd(0) to a halide, followed by transmetalation and reductive elimination to form the product and regenerate the Pd(0) catalyst. youtube.com

Copper Catalysis: Copper catalysts are crucial for certain cycloaddition reactions. As mentioned previously, chiral copper(II) bis(oxazoline) complexes are highly effective catalysts for the enantioselective hetero-Diels-Alder reaction to form dihydropyrans. acs.orgacs.org These reactions proceed with good to excellent yields and selectivities. acs.org Copper(I) has also been shown to catalyze the synthesis of other heterocycles, such as dihydropyrimidin-4-ones, from propargyl amides, indicating its broader utility in ring-forming reactions. nih.gov

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Ruthenium | Ring-Closing Metathesis (RCM) | Acyclic diene-ethers | Forms dihydropyran ring; tolerates many functional groups. | , researchgate.net |

| Palladium | Intramolecular Cyclization / Domino Reactions | Alkynols, Aryl halides | Versatile for forming various O-heterocycles and complex fused systems. | organic-chemistry.org, nih.gov |

| Copper | Hetero-Diels-Alder | α,β-Unsaturated carbonyls + Enol ethers | Enables highly enantioselective synthesis of dihydropyrans. | acs.org, acs.org |

Functionalization and Derivatization Approaches

These methods involve the synthesis of a dihydropyran or a related precursor ring first, followed by the introduction of the trifluoromethyl group or other modifications.

The introduction of a CF₃ group is a key step in medicinal chemistry to enhance properties like metabolic stability and binding affinity. mdpi.comnih.gov This can be achieved on a pre-formed heterocyclic scaffold.

Electrophilic Trifluoromethylation: Reagents like Selectfluor® are used for the electrophilic fluorination of carbonyl compounds. sapub.orgnih.gov While typically used for introducing single fluorine atoms, related electrophilic trifluoromethylating agents (e.g., Togni or Umemoto reagents) could potentially react with an enolate or enol ether derived from a dihydropyranone or dihydropyran, respectively, to install the CF₃ group at the C4 position.

Nucleophilic Trifluoromethylation: Reagents like the Ruppert-Prakash reagent (TMSCF₃) or trifluoromethyl copper (CF₃Cu) can be used to introduce the CF₃ group via nucleophilic addition. mdpi.com For example, a pyran-4-one precursor could undergo nucleophilic addition of a "CF₃⁻" equivalent to the carbonyl group, followed by dehydration to generate the double bond and form the 4-(trifluoromethyl)-dihydropyran structure.

Radical Trifluoromethylation: Radical reactions offer another pathway. For instance, a strategy involving the radical trifluoromethylation of dearomatized pyridines has been demonstrated, suggesting that radical addition to the double bond of a dihydropyran could be a feasible, though less common, approach. nih.gov

Once the basic dihydropyran ring is formed, it can be further modified. Such transformations can alter the substitution pattern or saturation level of the ring. For example, palladium(II)-catalyzed direct alkenylation reactions have been developed to functionalize dihydropyranones at the position alpha to the carbonyl. rsc.org Additionally, ruthenium catalysts can induce the regioselective migration of the double bond within the dihydropyran ring, converting allylic acetals into homoallylic acetals. acs.org These modifications add to the molecular diversity that can be achieved starting from a common dihydropyran intermediate.

Synthesis from Fluorinated Building Blocks

The incorporation of a trifluoromethyl group into the dihydropyran ring often relies on the use of specialized fluorinated starting materials. These building blocks can be either acyclic precursors that undergo cyclization or pre-functionalized cyclic systems.

A prominent strategy involves the cyclocondensation of trifluoromethyl-containing synthons. For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate serves as a key building block in the synthesis of trifluoromethyl-substituted tetrahydro-2H-pyran derivatives. nih.gov In a reported synthesis, the cyclocondensation of this β-ketoester with 3-methylbutanal (B7770604) leads to the formation of a substituted tetrahydro-2H-pyran ring system. nih.gov While this yields a saturated ring, it demonstrates the utility of such building blocks for constructing the core pyran structure which can be a precursor to the unsaturated dihydropyran.

Another approach utilizes the formal [3+3] cyclocondensation of 1,3-bis(silyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov The outcome of this reaction is highly dependent on the Lewis acid promoter. When trimethylsilyl (B98337) trifluoromethanesulfonate (Me₃SiOTf) is used as the mediator, the reaction with 1,3-bis(trimethylsilyloxy)-1,3-butadienes that are unsubstituted at the C-4 position yields trifluoromethyl-substituted pyran-4-ones. nih.gov These pyranones are versatile intermediates that can potentially be converted to the desired dihydropyrans through subsequent reduction and elimination steps.

Furthermore, a titanocene-catalyzed reductive domino reaction of trifluoromethyl-substituted alkenes with epoxides provides access to gem-difluorobishomoallylic alcohols. organic-chemistry.org These intermediates can then be derivatized in a single step to form diverse 6-fluoro-3,4-dihydro-2H-pyrans, showcasing a direct pathway to fluorinated dihydropyran systems from acyclic fluorinated precursors. organic-chemistry.org

| Fluorinated Building Block | Reaction Type | Product Type | Key Reagents/Catalysts | Reference |

|---|---|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Cyclocondensation | Tetrahydro-2H-pyran derivative | 3-Methylbutanal | nih.gov |

| 4,4-Dimethoxy-1,1,1-trifluorobut-3-en-2-one | [3+3] Cyclocondensation | Trifluoromethyl-substituted pyran-4-one | 1,3-Bis(silyloxy)-1,3-butadiene, Me₃SiOTf | nih.gov |

| Trifluoromethyl-substituted alkene | Reductive Domino Reaction / Derivatization | 6-Fluoro-3,4-dihydro-2H-pyran | Epoxide, Titanocene catalyst | organic-chemistry.org |

Enantioselective Processes for Dihydropyranones

The development of enantioselective methods for the synthesis of chiral dihydropyranones is crucial, as these compounds are valuable intermediates for the synthesis of biologically active molecules. Organocatalysis has emerged as a powerful tool in this domain.

Isothiourea-mediated catalysis has been successfully employed in a Michael addition-lactonization cascade reaction to produce a range of 3,5,6-substituted dihydropyranones with high enantioselectivity, typically exceeding 90% enantiomeric excess (ee). This process utilizes homoanhydrides as ammonium (B1175870) enolate precursors which react with 2-aroylacrylates.

Another effective strategy for the enantioselective synthesis of dihydropyranones involves the use of C₂-symmetric bis(oxazoline)-Cu(II) complexes as catalysts. These complexes facilitate the inverse electron demand hetero-Diels-Alder reaction between α,β-unsaturated carbonyl compounds and electron-rich olefins, such as enol ethers, to afford dihydropyran derivatives with high diastereo- and enantioselectivity.

| Catalyst Type | Reaction Type | Substrates | Typical Enantioselectivity (% ee) |

|---|---|---|---|

| Isothiourea | Michael addition-lactonization | Homoanhydrides and 2-aroylacrylates | >90% |

| C₂-symmetric bis(oxazoline)-Cu(II) complex | Inverse electron demand hetero-Diels-Alder | α,β-Unsaturated carbonyls and enol ethers | High |

Nucleophilic Reactivity at Electrophilic Centers

The trifluoromethyl group profoundly enhances the electrophilicity of the double bond in this compound, making it an excellent Michael acceptor. Nucleophilic attack is a predominant feature of its reactivity profile. The electron-withdrawing nature of the CF3 group polarizes the π-system, creating a partial positive charge on the C-4 and C-6 positions, thus activating them towards nucleophilic attack.

Reactions with Carbon Nucleophiles (e.g., Organometallics, Enolates, CH-Acids)

The electron-deficient nature of the double bond in this compound facilitates reactions with a variety of carbon-based nucleophiles. While specific studies on this exact compound are not extensively documented in publicly available literature, the reactivity can be inferred from related electron-deficient pyran systems. Organometallic reagents, such as organocuprates, are expected to undergo conjugate addition (1,4-addition) to the α,β-unsaturated system, delivering the alkyl or aryl group to the C-5 position.

Enolates and other CH-acidic compounds, such as malonates and β-ketoesters, are also anticipated to react in a Michael-type addition. These reactions would likely proceed under basic conditions to generate the nucleophilic enolate, which would then attack the electrophilic C-5 position of the pyran ring. The resulting adducts are versatile intermediates for the synthesis of more complex heterocyclic systems.

Reactions with Heteroatom Nucleophiles (e.g., Amines, Hydrazines, Thiols)

The reaction of this compound with heteroatom nucleophiles is a key aspect of its chemistry. Amines, both primary and secondary, are expected to readily add to the electron-deficient double bond. The reaction with primary amines may lead to the formation of enamine intermediates, which could undergo further transformations. Dinucleophiles like hydrazines can participate in more complex reaction cascades, potentially leading to ring-opening and the formation of new heterocyclic systems such as pyrazoles, a common reactivity pattern for related pyrone systems. rsc.org Thiols are also expected to act as potent nucleophiles in conjugate addition reactions, yielding the corresponding thioether adducts.

The table below summarizes the expected products from the reaction of this compound with various nucleophiles, based on the reactivity of analogous electron-deficient pyrans.

| Nucleophile Category | Specific Nucleophile | Expected Product Type |

| Carbon Nucleophiles | Organocuprates (R₂CuLi) | 5-Alkyl/Aryl-4-(trifluoromethyl)tetrahydropyran |

| Enolates (e.g., from malonates) | Michael adduct at C-5 | |

| Heteroatom Nucleophiles | Primary Amines (RNH₂) | 5-Amino-4-(trifluoromethyl)tetrahydropyran |

| Hydrazines (RNHNH₂) | Potential for ring-opening and pyrazole (B372694) formation | |

| Thiols (RSH) | 5-Thioether-4-(trifluoromethyl)tetrahydropyran |

Regiochemical Control in Addition Reactions (1,2- vs. 1,4-Addition)

For α,β-unsaturated systems like this compound, nucleophilic attack can theoretically occur at two primary positions: the C-4 carbon (1,2-addition) or the C-6 position leading to a conjugate or 1,4-addition type product where the nucleophile adds to C-5. The strong electron-withdrawing nature of the trifluoromethyl group at C-4 significantly favors conjugate addition (1,4-addition). The CF3 group stabilizes the negative charge that develops on the C-4 carbon in the intermediate enolate formed after the initial nucleophilic attack at C-5.

Hard nucleophiles, such as organolithium reagents, might show some propensity for 1,2-addition to the double bond, but for the majority of softer nucleophiles, including organocuprates, enolates, amines, and thiols, 1,4-addition is the overwhelmingly favored pathway. This regioselectivity is a cornerstone of the synthetic utility of such electron-deficient pyran systems.

Acid-Catalyzed Transformations and Ring-Opening Reactions

Under acidic conditions, this compound and its derivatives can undergo significant structural changes, including ring-opening and rearrangement reactions. These transformations are often dependent on the specific acid catalyst and reaction conditions employed.

Formation of Butadiene Derivatives and Other Acyclic Products

Studies on the closely related 2,4-diethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyran have shown that treatment with a strong acid like trifluoroacetic acid can lead to the formation of acyclic butadiene derivatives. organic-chemistry.org The reaction likely proceeds through protonation of the ring oxygen, followed by ring-opening to generate a stabilized carbocationic intermediate. Subsequent elimination of a proton and loss of any leaving groups present can lead to the formation of a conjugated diene system. For instance, in the presence of an aromatic compound, this can result in the formation of 6-aryl-1,1,1-trifluorohexa-3,5-dien-2-ones. organic-chemistry.org

Rearrangement Pathways (e.g., to 4H-pyrans)

In the presence of a milder acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent like acetonitrile, derivatives of this compound can undergo rearrangement to form more stable 4H-pyran structures. organic-chemistry.org This transformation likely involves the formation of a pyrylium (B1242799) ion intermediate. The pyrylium ion can then be trapped by a nucleophile, or in the case of a rearrangement, a proton transfer can lead to the thermodynamically more stable 4H-pyran isomer. The choice of acid and reaction conditions can thus be used to selectively favor either ring-opening or rearrangement pathways, highlighting the synthetic versatility of this class of compounds. organic-chemistry.org

The following table outlines the products of acid-catalyzed reactions of a 3,4-dihydro-2H-pyran derivative, illustrating the divergent reactivity based on reaction conditions.

| Starting Material | Acid Catalyst | Solvent | Product(s) | Reference |

| 2,4-Diethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyran | p-Toluenesulfonic acid | Acetonitrile | 4-Aryl-2-trifluoromethyl-4H-pyrans and 6-Aryl-1,1,1-trifluorohexa-3,5-dien-2-ones | organic-chemistry.org |

| 2,4-Diethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyran | Trifluoroacetic acid | Trifluoroacetic acid | 4-Aryl-2-ethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyrans | organic-chemistry.org |

Valence Tautomerism and Conformational Dynamics of Fluorinated Dihydropyrans

The conformational landscape of dihydropyran rings is complex, and the presence of a bulky and highly electronegative trifluoromethyl group at a vinylic position further complicates this dynamic behavior. While specific studies on the valence tautomerism of this compound are not extensively documented in the reviewed literature, the conformational dynamics can be inferred from studies on related fluorinated heterocyclic systems.

The substitution of fluorine or fluorinated groups into heterocyclic rings is known to have a profound impact on their conformational preferences. researchgate.netnih.gov This is often attributed to a combination of steric and stereoelectronic effects, including hyperconjugation and electrostatic interactions. technion.ac.ilnih.gov For instance, in fluorinated tetrahydrothiopyrans, quantum chemical simulations have highlighted the crucial role of electrostatic and hyperconjugative interactions in stabilizing particular conformers. technion.ac.ilnih.gov

Computational studies on related fluorinated tetrahydropyrans and other similar heterocyclic systems can provide insights into the likely conformational preferences of this compound. The dihydropyran ring typically adopts a half-chair or sofa conformation. The trifluoromethyl group, being sterically demanding, would be expected to influence the equilibrium between these conformers.

| Compound | Conformer | Relative Energy (kJ/mol) | Computational Method | Reference |

|---|---|---|---|---|

| 1,3-Difluoropropane | gg(l) | 0.0 | M05-2X/6-311+G | nih.gov |

| 1,3-Difluoropropane | ga/ag | +5.9 | M05-2X/6-311+G | nih.gov |

| 1,3-Difluoropropane | gg(u) | +19.7 | M05-2X/6-311+G | nih.gov |

| 1,3-Difluoropropane | aa | +23.0 | M05-2X/6-311+G | nih.gov |

Stability and Hydrolysis Resistance of Trifluoromethylated Dihydropyrans

The trifluoromethyl group is well-known for enhancing the metabolic stability of molecules in pharmaceutical applications, a property largely attributed to the strength of the carbon-fluorine bond. phys.orgrsc.org The C-F bond is the strongest single bond in organic chemistry, making the trifluoromethyl group exceptionally resistant to cleavage. phys.org This inherent stability is expected to be conferred upon the this compound molecule.

Dihydropyrans, in general, are susceptible to hydrolysis under acidic conditions, which proceeds via protonation of the double bond followed by the addition of water to form a hemiacetal that can further hydrolyze. The presence of the electron-withdrawing trifluoromethyl group at the 4-position is anticipated to decrease the electron density of the double bond, thereby reducing its susceptibility to electrophilic attack by protons. This deactivation would, in turn, increase the resistance of the dihydropyran ring to acid-catalyzed hydrolysis compared to its non-fluorinated counterparts.

| Compound | Conditions | Half-life | Reference |

|---|---|---|---|

| 3,4-Dihydro-2-methoxy-2H-pyran | Aqueous HCl, pH 2.5, 37 °C | 18.8 minutes | oecd.org |

| 3,4-Dihydro-2-methoxy-2H-pyran | Sodium phosphate (B84403) buffer, pH 7.4, 50 mM | No hydrolysis observed for up to 4 hours | oecd.org |

The electron-withdrawing effect of the trifluoromethyl group in this compound would likely lead to a significantly longer half-life under similar acidic conditions, thus demonstrating enhanced stability and hydrolysis resistance.

Spectroscopic Characterization of 3,6 Dihydro 4 Trifluoromethyl 2h Pyran

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of an organic molecule and probing the environment of specific nuclei, such as fluorine.

The ¹H and ¹³C NMR spectra provide fundamental information about the structure of 3,6-Dihydro-4-(trifluoromethyl)-2H-pyran. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the ether oxygen.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons at positions 2, 3, 5, and 6 of the dihydropyran ring. The protons on the carbon adjacent to the oxygen (C2 and C6) would appear at a lower field compared to those further away. The vinylic proton at C5 will also have a characteristic chemical shift.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display six unique signals corresponding to each carbon atom in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The olefinic carbons (C4 and C5) and the carbons bonded to the oxygen (C2 and C6) will have distinct chemical shifts.

Predicted ¹H and ¹³C NMR Data Predicted chemical shifts are based on analyses of similar dihydropyran structures and the known effects of trifluoromethyl substituents.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| 2 | ~4.0 - 4.5 | ~65 - 70 | t |

| 3 | ~2.3 - 2.8 | ~25 - 30 | t |

| 4 | - | ~110 - 120 (q) | C |

| 5 | ~5.8 - 6.2 | ~130 - 135 | t |

| 6 | ~4.2 - 4.7 | ~68 - 73 | t |

| CF₃ | - | ~120 - 125 (q) | CF₃ |

Note: Chemical shifts are relative to TMS and can vary based on the solvent used. 'q' denotes a quartet multiplicity due to C-F coupling.

¹⁹F NMR Spectroscopy: This technique is highly sensitive for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is indicative of the electronic environment of the CF₃ group and typically appears in the range of -60 to -80 ppm relative to a standard like CFCl₃. rsc.org

pKa Determination: The chemical shift of the ¹⁹F NMR signal of a trifluoromethyl group can be pH-dependent if the molecule contains an acidic or basic site that can be protonated or deprotonated. By monitoring the change in the ¹⁹F chemical shift as a function of pH, the pKa of the compound can be determined. This method offers advantages such as high sensitivity and the ability to take measurements in complex mixtures. nih.gov For this compound, this technique could be applied to study its acidic or basic properties if relevant functional groups were introduced.

To unambiguously confirm the structure of this compound, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, correlations would be expected between the protons on C2 and C3, and between the vinylic proton on C5 and the allylic protons on C6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is crucial for identifying the connectivity across the quaternary carbon at C4 and for confirming the position of the trifluoromethyl group through its correlation with nearby protons.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₆H₇F₃O.

Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 168. The fragmentation is likely to proceed through pathways characteristic of dihydropyrans and trifluoromethyl-containing compounds. Key expected fragments include:

| m/z | Possible Fragment | Notes |

| 168 | [C₆H₇F₃O]⁺ | Molecular Ion |

| 149 | [M - F]⁺ | Loss of a fluorine atom |

| 99 | [M - CF₃]⁺ | Loss of the trifluoromethyl group |

| 83 | [C₅H₇O]⁺ | A common fragment in dihydropyran derivatives massbank.eu |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

This table presents a prediction of the major fragments based on the analysis of similar compounds. massbank.eunist.govnist.govnist.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR, provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the C-O, C=C, and C-F bonds.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3000 - 2850 | C-H stretch (aliphatic) | Medium |

| ~1650 - 1700 | C=C stretch (alkene) | Medium |

| ~1250 - 1050 | C-F stretch (trifluoromethyl) | Strong |

| ~1150 - 1050 | C-O-C stretch (ether) | Strong |

The strong absorptions corresponding to the C-F and C-O-C stretching vibrations would be key features in the FT-IR spectrum. The data is based on spectra of related dihydropyran structures. spectrabase.comchemicalbook.com

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule, offering a fingerprint based on the polarizability of its chemical bonds. For this compound, characteristic Raman shifts would be expected for the C-H, C-C, C-O, and C-F bonds, as well as the C=C double bond within the dihydropyran ring.

In a hypothetical analysis, one would anticipate:

C-H Stretching: Bands in the region of 2800-3000 cm⁻¹ corresponding to the stretching vibrations of the CH₂ and CH groups in the pyran ring.

C=C Stretching: A prominent peak around 1650-1700 cm⁻¹ due to the stretching of the endocyclic double bond, a key feature of the dihydropyran structure. The position of this peak could be influenced by the electron-withdrawing trifluoromethyl group.

C-F Stretching: Strong vibrations associated with the trifluoromethyl (CF₃) group, typically appearing in the 1000-1400 cm⁻¹ region. These are often intense and characteristic.

C-O-C Stretching: Asymmetric and symmetric stretching vibrations of the ether linkage within the pyran ring, expected in the 1050-1250 cm⁻¹ range.

A study on a different pyran derivative, 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, identified various vibrational modes using Raman spectroscopy, such as C-H stretching vibrations around 3108 cm⁻¹ and vibrations of the pyran ring itself tanta.edu.egscifiniti.com. While this provides a template for the types of signals to expect, the exact wavenumbers for this compound would be unique.

Table 1: Hypothetical Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C-H Stretch (sp³) | 2850 - 3000 |

| C=C Stretch | 1660 - 1690 |

| CF₃ Symmetric Stretch | ~1350 |

| C-O-C Asymmetric Stretch | ~1240 |

| C-O-C Symmetric Stretch | ~1080 |

Note: This table is illustrative and not based on experimental data for the specified compound.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The key chromophore in this compound is the C=C double bond within the pyran ring.

The primary electronic transitions expected for this molecule would be:

π → π* Transition: Associated with the promotion of an electron from the π bonding orbital of the C=C double bond to the corresponding π* antibonding orbital. This is typically a high-intensity absorption. For isolated double bonds, the absorption maximum (λmax) is usually below 200 nm. However, the presence of the trifluoromethyl group and the oxygen atom could slightly shift this value.

n → σ* Transition: Involving the promotion of a non-bonding electron from the oxygen atom to a σ* antibonding orbital. These transitions are generally of lower intensity and occur at shorter wavelengths.

General principles of UV-Vis spectroscopy indicate that molecules with isolated chromophores, such as the double bond in this dihydropyran, absorb in the UV region. tanta.edu.eguzh.ch The absence of an extended conjugated system means no absorption in the visible spectrum is expected, and the compound would be colorless. uzh.ch

Table 2: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected λmax (nm) |

| π → π | C=C | < 200 |

| n → σ | C-O-C | < 200 |

Note: This table is based on general principles of UV-Vis spectroscopy and is not derived from experimental data for the specified compound.

X-ray Crystallography for Solid-State Structure Determination (for suitable derivatives)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a suitable single crystal of the compound or a solid derivative would first need to be synthesized.

If a crystal structure were determined, it would provide definitive information on:

Conformation of the Pyran Ring: The dihydropyran ring is not planar and would adopt a specific conformation, such as a half-chair or sofa conformation. X-ray data would precisely define the bond angles and torsional angles within the ring.

Bond Lengths and Angles: The exact lengths of all bonds (C-C, C=C, C-O, C-H, C-F) and the angles between them would be determined with high precision. This would reveal any structural strain or unusual geometric parameters imparted by the trifluoromethyl group.

Intermolecular Interactions: In the solid state, molecules pack in a specific arrangement stabilized by intermolecular forces like dipole-dipole interactions or hydrogen bonding (if suitable functional groups were present in a derivative). These packing arrangements would be fully elucidated.

For example, X-ray analysis of other heterocyclic compounds, such as 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, has provided detailed structural information, including unit-cell parameters and space groups, which are fundamental to understanding the solid-state structure. researchgate.net Similar data would be obtained for a crystalline derivative of this compound.

Table 3: Hypothetical Crystallographic Data Parameters for a Derivative of this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z (molecules/unit cell) | 4 |

Note: This table contains hypothetical data for illustrative purposes only.

Computational and Theoretical Investigations of 3,6 Dihydro 4 Trifluoromethyl 2h Pyran

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a predominant method for investigating the electronic structure and reactivity of organic molecules. For trifluoromethyl-substituted heterocycles, DFT calculations, often using functionals like B3LYP or M06-2X, are instrumental in providing detailed molecular insights. rsc.orgmdpi.comscifiniti.com

DFT calculations are crucial for mapping the potential energy surfaces of chemical reactions involving 3,6-Dihydro-4-(trifluoromethyl)-2H-pyran. By calculating the energies of reactants, products, intermediates, and transition states, plausible reaction mechanisms can be elucidated. For instance, in reactions such as electrophilic additions to the double bond or reactions involving the trifluoromethyl group, DFT can determine the activation energy barriers, helping to understand reaction kinetics.

Studies on related trifluoromethylation reactions show that computational analysis can distinguish between different mechanistic pathways, such as backside and frontside attacks or single-electron transfer mechanisms. rsc.org For this compound, theoretical models can predict the transition state structures for reactions like hydroboration, epoxidation, or Diels-Alder reactions, providing a rationale for observed stereochemical outcomes. The calculations can also clarify the role of catalysts in lowering activation barriers for specific transformations. researchgate.net

The trifluoromethyl (CF₃) group profoundly influences the reactivity and selectivity of the dihydropyran ring. As one of the most powerful electron-withdrawing groups, it deactivates the double bond towards electrophilic attack while making adjacent positions susceptible to nucleophilic attack. mdpi.com DFT calculations quantify these effects.

| Descriptor | Definition | Implication for this compound |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Higher value due to the electron-withdrawing CF₃ group, indicating it is less likely to donate electrons. |

| Electron Affinity (A) | -ELUMO | Higher value, suggesting a greater ability to accept electrons compared to non-fluorinated analogues. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Lower (more negative) value, indicating higher electrophilicity. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Large HOMO-LUMO gap suggests high kinetic stability. |

| Electrophilicity Index (ω) | μ² / (2η) | High value, confirming its character as a good electrophile. |

The electronic properties of this compound are dominated by the interplay of inductive and hyperconjugative effects of the CF₃ group. Natural Bond Orbital (NBO) analysis is a computational technique used to understand these interactions by analyzing charge distribution and orbital interactions. mdpi.combeilstein-archives.org

The strong inductive withdrawal (σ-withdrawal) by the three fluorine atoms polarizes the C4-CF₃ bond, leading to a significant partial positive charge on the C4 atom. This effect is transmitted through the sigma framework of the molecule. Simultaneously, a weaker, opposing effect known as negative hyperconjugation (or σ-π* interaction) can occur, where electron density from C-C or C-H bonds donates into the antibonding orbitals of the C-F bonds. beilstein-archives.org

Frontier Molecular Orbital (FMO) analysis reveals the distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the C=C double bond, but its energy is significantly lowered by the CF₃ group. The LUMO is likely to have significant contributions from the π* orbital of the double bond and the σ* orbitals of the C-F bonds, making the molecule a good electron acceptor. scifiniti.com

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on electronic structure, molecular modeling and dynamics simulations provide insights into the three-dimensional structure, conformational preferences, and dynamic behavior of the molecule.

The 3,6-dihydro-2H-pyran ring is not planar and typically adopts a half-chair or sofa conformation to relieve ring strain. Computational studies on substituted dihydropyrans have shown a preference for a chair-like conformation, often denoted as ⁴C₁. beilstein-archives.orgbeilstein-archives.org

For this compound, the key conformational question is the orientation of the bulky and electronegative trifluoromethyl group. The CF₃ group is attached to an allylic carbon (C4). To minimize steric hindrance (A-strain), it is strongly predicted to favor the pseudo-equatorial position over the pseudo-axial position. Molecular mechanics and DFT geometry optimization can be used to calculate the energy difference between these conformers. This preference dictates the molecule's ground-state shape and influences the stereochemical course of its reactions. The analysis of related halogenated pyrans shows that repulsive interactions between axial substituents can lead to deviations in intra-annular torsion angles. beilstein-archives.orgbeilstein-archives.org

| Feature | Prediction | Basis of Prediction |

|---|---|---|

| Ring Conformation | Half-Chair or Sofa (likely ⁴C₁-like) | DFT calculations on analogous halogenated pyrans. beilstein-archives.orgbeilstein-archives.org |

| CF₃ Group Orientation | Pseudo-equatorial | Minimization of allylic 1,3-strain (A-strain). |

| Impact on Ring Geometry | Potential flattening or distortion of the ring due to steric and electronic effects of the CF₃ group. | Comparison with other substituted dihydropyrans. beilstein-archives.org |

By combining the insights from electronic structure calculations and conformational analysis, a comprehensive picture of the structure-reactivity relationship emerges. The predicted ground-state conformation, with a pseudo-equatorial CF₃ group, determines the steric accessibility of the double bond. For example, reagents approaching the double bond will experience different steric environments on the two diastereotopic faces, leading to predictable diastereoselectivity in reactions like epoxidation or hydrogenation.

Furthermore, molecular dynamics (MD) simulations can model the behavior of the molecule over time, providing insights into its flexibility and the accessibility of different reactive conformations. nih.gov By simulating the molecule in a solvent, one can understand how intermolecular interactions with the solvent might influence conformational equilibria and, consequently, reactivity. The combination of a strong electron-withdrawing effect and specific conformational preferences makes this compound a unique substrate whose reactivity patterns can be reliably predicted through modern computational methods.

Strategic Applications and Functionalization of 3,6 Dihydro 4 Trifluoromethyl 2h Pyran

Role as Versatile Synthetic Intermediates

As a functionalized enol ether, 3,6-dihydro-4-(trifluoromethyl)-2H-pyran is a potent intermediate in organic synthesis. The electron-deficient double bond, influenced by the trifluoromethyl group, and the reactive ether linkage allow for a variety of chemical transformations, making it a valuable precursor for more complex molecular architectures.

The structural framework of this compound is ideally suited for conversion into other important fluorinated heterocyclic systems. The synthesis of such heterocycles often relies on building blocks that contain the trifluoromethyl group, which can later be incorporated into the final ring structure. nih.gov

Pyrazoles: Trifluoromethyl-substituted pyrazoles are a critical structural motif in pharmaceuticals and agrochemicals. nih.gov The synthesis of these compounds often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. This compound can be considered a masked 1,3-dicarbonyl equivalent. Through acid-catalyzed hydrolysis, the enol ether can be opened to generate a trifluoromethyl-substituted keto-aldehyde intermediate, which can readily undergo cyclocondensation with hydrazines to yield the target trifluoromethyl-pyrazoles. Fused pyrazole (B372694) systems, such as pyrano[2,3-c]pyrazoles, are also significant targets and have been synthesized from related precursors, highlighting the utility of the pyran ring in building complex heterocyclic scaffolds. nih.gov

Pyridines: The synthesis of pyridines containing a trifluoromethyl group is another area where this dihydropyran serves as a key starting material. nih.gov The construction of a pyridine (B92270) ring can be achieved by reacting a 1,5-dicarbonyl compound, or a suitable precursor, with an ammonia (B1221849) source. The ring-opening of this compound can lead to intermediates that, upon reaction with ammonia or its equivalents, cyclize to form trifluoromethyl-substituted pyridines. This approach is a recognized strategy for building substituted pyridine rings from trifluoromethyl-containing building blocks. nih.govnih.gov Research has also demonstrated the synthesis of fluorinated 3,6-dihydropyridines and their subsequent conversion to 2-(fluoromethyl)pyridines, illustrating the synthetic pathways available from dihydropyridine (B1217469) systems. mdpi.com

| Precursor | Target Heterocycle | Key Reaction Type |

| This compound | Trifluoromethyl-pyrazole | Ring-opening followed by cyclocondensation |

| This compound | Trifluoromethyl-pyridine | Ring-opening followed by cyclocondensation with ammonia source |

The dihydropyran ring is not only a source for other heterocycles but can also be manipulated to produce valuable acyclic structures like functionalized alkenes and dienes.

Functionalized Alkenes: Ring-opening reactions of dihydropyrans using nucleophiles have been reported as a method to generate highly functionalized linear molecules. nih.gov Applying this to this compound, nucleophilic attack can cleave the ether bond, leading to the formation of a functionalized alkene containing a trifluoromethyl group and a terminal alcohol. Such trifluoromethylated alkenes are valuable synthetic intermediates in their own right. researchgate.net

Dienes: Ring-closing metathesis (RCM) is a common method for synthesizing dihydropyran rings. The reverse reaction, ring-opening metathesis (ROM), can be employed to convert cyclic olefins like this compound into functionalized dienes. This provides a strategic entry point to trifluoromethyl-substituted dienes, which are useful partners in cycloaddition reactions, such as the Diels-Alder reaction, for constructing even more complex cyclic systems.

Contribution to Medicinal Chemistry Scaffolds

The incorporation of a trifluoromethyl group into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The dihydropyran moiety itself, and its saturated tetrahydropyran (B127337) analogue, serve as important scaffolds in medicinal chemistry due to their favorable properties as bioisosteres for other cyclic systems and their ability to form key hydrogen bond interactions. nih.gov

IRAK4 Inhibitors: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical therapeutic target in inflammation and oncology due to its dual kinase and scaffolding functions. acrabstracts.orgnih.govnurixtx.com While many IRAK4 inhibitors are based on different heterocyclic cores, the strategic inclusion of moieties like trifluoromethylpyridine has been shown to grant high potency and selectivity. nih.gov As this compound is a direct precursor to such pyridine systems, it represents a key building block in the synthesis of advanced IRAK4 inhibitors. nih.gov The pyran or tetrahydropyran ring can also act as a scaffold to correctly position the pharmacophores needed for binding.

EED Inhibitors: The Embryonic Ectoderm Development (EED) protein is a core component of the Polycomb Repressive Complex 2 (PRC2), making it a target for cancer therapy. EED inhibitors typically bind to a specific aromatic cage via cation–π and other interactions. nih.gov The development of potent EED inhibitors has involved the optimization of various heterocyclic scaffolds, including furan-containing molecules. nih.gov The dihydropyran ring of the title compound, or its corresponding tetrahydropyran, can serve as a bioisosteric replacement for other cyclic systems, providing a rigid scaffold to orient substituents for optimal interaction within the EED binding pocket.

mTOR Inhibitors: The mammalian target of rapamycin (B549165) (mTOR) is another crucial kinase target in cancer research. Inhibitors often feature heterocyclic cores like pyrimidines. The utility of this compound in this context lies in its potential to be converted into trifluoromethyl-substituted pyrimidines, which can then be elaborated into potent and selective mTOR inhibitors.

The dihydropyran scaffold and its derivatives are recognized for their potential in developing antimicrobial and antitubercular agents.

Antimicrobial Agents: Research has shown that combining fluorine-containing pyrazoles with dihydropyrimidinone motifs results in compounds with significant broad-spectrum antimicrobial activity. ijpsonline.com Specifically, certain derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). ijpsonline.com Furthermore, trifluoromethyl-substituted pyrazoles have demonstrated efficacy against various antibiotic-resistant Gram-positive bacteria. nih.gov Trifluoromethyl ketones have also shown potent antibacterial activity, suggesting the CF3 group is a key pharmacophore. nih.gov These findings indicate that the this compound scaffold is a promising starting point for novel antimicrobial agents.

Antitubercular Agents: The fight against tuberculosis requires new drugs with novel mechanisms of action. nih.govnih.gov Molecular hybridization strategies have led to the development of potent agents. For instance, 1,4-dihydropyridine–1,2,3-triazole conjugates have shown significant activity against Mycobacterium tuberculosis. nih.gov In another study, a pyrazole derivative containing a tetrahydropyran ring at the C3-position was found to have notable antitubercular activity. nih.gov The presence of pyridine and other nitrogen-containing heterocycles is a common feature in many anti-TB agents. researchgate.net Given that this compound can be converted to these crucial heterocyclic systems, it stands as a valuable building block in the discovery of next-generation antitubercular drugs.

| Therapeutic Area | Scaffold/Compound Class | Finding |

| Antimicrobial | Pyrazole-clubbed Dihydropyrimidinones | Active against MRSA, with MIC values as low as 6.25 µg/ml for some derivatives. ijpsonline.com |

| Antimicrobial | N-(trifluoromethyl)phenyl Pyrazoles | Potent growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov |

| Antitubercular | Dihydropyridine-triazole Conjugates | Showed low MIC values (6.24 to 6.64 μg mL−1) against M. tuberculosis. nih.gov |

| Antitubercular | 1,3-Diarylpyrazoles | A derivative with a tetrahydropyran ring at the C3-position displayed antitubercular activity. nih.gov |

Applications in Material Science (e.g., as corrosion inhibitors, related Schiff bases)

The unique electronic and structural features of this compound suggest its potential utility in the field of material science.

Corrosion Inhibitors: Organic compounds containing heteroatoms (N, O, S, P) and π-electrons are known to be effective corrosion inhibitors for metals in acidic environments. researchgate.netelectrochemsci.org These molecules function by adsorbing onto the metal surface, forming a protective barrier. nih.gov Heterocyclic compounds like pyrimidothiazine and theophylline (B1681296) derivatives have demonstrated significant inhibition efficiency. electrochemsci.orgnih.gov this compound possesses the necessary structural features—an oxygen heteroatom and a π-system—to act as a potential corrosion inhibitor. The trifluoromethyl group could further enhance its performance by modifying its adsorption properties and hydrophobicity on the metal surface.

Related Schiff Bases: Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond and are widely used in material science, for example, as ligands for metal complexes or in the development of liquid crystals. researchgate.netnih.govresearchgate.net They are typically synthesized from the condensation of a primary amine with a carbonyl compound. mdpi.com While this compound is not itself a carbonyl, it can be readily converted into a trifluoromethyl-substituted carbonyl intermediate via ring-opening. This intermediate would be a valuable precursor for synthesizing novel fluorinated Schiff bases, whose properties could be tuned for applications in advanced materials.

Q & A

Q. How is this compound utilized in developing fluorescent probes or theranostic agents?

- Methodological Answer : The pyran scaffold’s rigidity and electron-deficient CF₃ group enable ratiometric imaging . For example, dicyanomethylene-4H-pyran derivatives () exhibit NIR emission (650–900 nm) upon SO₂ detection, with Stokes shifts >150 nm minimizing autofluorescence. Functionalize C3/C4 positions with targeting moieties (e.g., mitochondrial ligands) for organelle-specific imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.